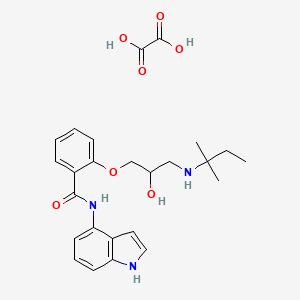
2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an indole moiety, with additional functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide and indole intermediates, which are then coupled through a series of reactions involving amination, hydroxylation, and oxalate formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols
Scientific Research Applications
2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its interaction with biological targets.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide
- 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide hydrochloride
Uniqueness
Compared to similar compounds, 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate exhibits unique properties due to the presence of the oxalate group. This group can enhance the compound’s solubility, stability, and reactivity, making it more suitable for certain applications in research and industry.
Properties
CAS No. |
119265-75-7 |
|---|---|
Molecular Formula |
C25H31N3O7 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C23H29N3O3.C2H2O4/c1-4-23(2,3)25-14-16(27)15-29-21-11-6-5-8-18(21)22(28)26-20-10-7-9-19-17(20)12-13-24-19;3-1(4)2(5)6/h5-13,16,24-25,27H,4,14-15H2,1-3H3,(H,26,28);(H,3,4)(H,5,6) |
InChI Key |
QHXOVYPRDORCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















